1,1,1,3-Tetrachloro-2-methyl-2-propanol

Description

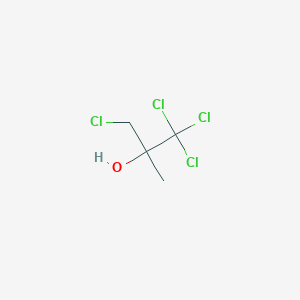

Structure

2D Structure

Properties

CAS No. |

14703-48-1 |

|---|---|

Molecular Formula |

C4H6Cl4O |

Molecular Weight |

211.9 g/mol |

IUPAC Name |

1,1,1,3-tetrachloro-2-methylpropan-2-ol |

InChI |

InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |

InChI Key |

XIHRDJVCKRDXOG-UHFFFAOYSA-N |

SMILES |

CC(CCl)(C(Cl)(Cl)Cl)O |

Canonical SMILES |

CC(CCl)(C(Cl)(Cl)Cl)O |

Synonyms |

1,1,1,3-Tetrachloro-2-methyl-2-propanol |

Origin of Product |

United States |

Foundational & Exploratory

1,1,1,3-tetrachloro-2-methyl-2-propanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,1,1,3-Tetrachloro-2-methyl-2-propanol

Introduction

This compound is a chlorinated tertiary alcohol with the molecular formula C₄H₆Cl₄O.[1] Its structure is characterized by a hydroxyl (-OH) group on the second carbon of a propane chain, which is also bonded to two methyl groups, forming a tertiary alcohol.[1] The extensive chlorination, with three chlorine atoms on the first carbon and one on the third, significantly influences its physicochemical properties and reactivity compared to its parent compound, tert-butyl alcohol.[1] This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds for comparative analysis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14703-48-1 | [2] |

| Molecular Formula | C₄H₆Cl₄O | [1] |

| Molecular Weight | 211.90 g/mol | Calculated |

| Appearance | Not specified; likely a solid or liquid | N/A |

For context, the properties of the related compound, 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol), are provided below:

| Property (1,1,1-Trichloro-2-methyl-2-propanol) | Value | Source |

| CAS Number | 57-15-8 | [3][4] |

| Molecular Formula | C₄H₇Cl₃O | [3][4] |

| Molecular Weight | 177.46 g/mol | [3][4] |

| Normal Melting Point (Tfus) | Data available | [3] |

| Normal Boiling Point (Tboil) | Data available | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | Data available | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the sequential chlorination of 2-methyl-2-propanol (tert-butanol) or its derivatives.[1]

1. Chlorinating Agents:

-

Sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) are commonly used under anhydrous conditions.[1]

2. Reaction Conditions:

-

The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride (CCl₄).[1]

-

The reaction mixture is heated to a temperature range of 60–80°C for a duration of 6–12 hours.[1]

-

Reaction progress is monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

3. Purification:

-

The final product is isolated and purified through fractional distillation or recrystallization from a solvent like tert-butyl methyl ether.[1] It is important to note that hydration states, such as the formation of 0.5-water adducts, can affect the crystallinity of the product.[1]

Caption: Synthesis workflow for this compound.

Analytical Characterization

A combination of analytical techniques is employed to confirm the structure, purity, and conformation of this compound.[1]

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To quantify the purity of the compound and detect any volatile impurities, such as residual chlorinated solvents.[1]

-

Methodology: A sample is volatilized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components are then ionized and fragmented in the mass spectrometer, allowing for identification based on their mass-to-charge ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Objective: To confirm the chemical structure, including the positions of the methyl groups and chlorine atoms, and to assign stereochemistry.[1]

-

Methodology: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the ¹H and ¹³C nuclei provides information about their chemical environment.

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule, notably the characteristic hydroxyl (-OH) stretch.[1]

-

Methodology: Infrared radiation is passed through the sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds, allowing for the identification of functional groups (e.g., -OH stretch at approximately 3400 cm⁻¹).[1]

4. X-ray Crystallography:

-

Objective: To definitively determine the three-dimensional structure and resolve any stereochemical ambiguities in crystalline derivatives of the compound.[1]

-

Methodology: A single crystal of the compound is irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the crystal, revealing the precise arrangement of atoms in the molecule.

Caption: Analytical workflow for the characterization of the compound.

Safety and Handling

-

Working in a well-ventilated area or under a chemical fume hood.[5][6][7][8]

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[5][6]

-

Keeping the compound away from heat, sparks, and open flames.[5][7][8]

-

Storing the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][8]

In case of exposure, standard first aid measures should be followed, including rinsing the affected area with plenty of water and seeking medical attention if symptoms persist.[5][6]

References

- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]

- 2. This compound | 14703-48-1 [chemicalbook.com]

- 3. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Propanol, 1,1,1-trichloro-2-methyl- [webbook.nist.gov]

- 5. fishersci.se [fishersci.se]

- 6. fishersci.com [fishersci.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. durhamtech.edu [durhamtech.edu]

In-Depth Technical Guide: Physical Properties of 1,1,1,3-Tetrachloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloro-2-methyl-2-propanol is a halogenated tertiary alcohol. Its structure, featuring a tertiary alcohol group and extensive chlorination, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical research areas. This technical guide provides a summary of its known physical properties, detailed hypothetical experimental protocols for their determination, and a proposed synthesis workflow.

Core Physical Properties

| Property | Value | Source/Basis |

| IUPAC Name | 1,1,1,3-tetrachloro-2-methylpropan-2-ol | --- |

| CAS Number | 14703-48-1 | [1] |

| Molecular Formula | C₄H₆Cl₄O | [2] |

| Molecular Weight | 211.90 g/mol | [2] |

| Melting Point | 75 - 79 °C (for hemihydrate) | [2] |

| Boiling Point | 173 - 175 °C (for hemihydrate) | [2] |

| Density | ~1.5 g/cm³ (Estimated) | Based on chlorinated hydrocarbons |

| Water Solubility | Low (Estimated) | General principle for polychlorinated organic compounds |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and chlorinated solvents (Predicted) | "Like dissolves like" principle |

Experimental Protocols

The following sections detail hypothetical experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Heating: The test tube assembly is heated in a suitable heating bath (e.g., oil bath or heating block). A thermometer is positioned to measure the temperature of the vapor.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.

-

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Gas Pycnometry)

Objective: To determine the volume of a known mass of this compound to calculate its density.

Methodology:

-

Sample Weighing: A precise mass of the solid this compound is determined using an analytical balance.

-

Pycnometer Chamber: The weighed sample is placed into the sample chamber of a gas pycnometer.

-

Volume Measurement: The instrument is operated according to the manufacturer's instructions. An inert gas, typically helium, is used to determine the volume of the sample by measuring the pressure change when the gas is expanded into the sample chamber.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone, dichloromethane).

-

The mixture is agitated vigorously.

-

Visual inspection determines if the solid dissolves completely, partially, or not at all. This is repeated for a range of polar and non-polar solvents.

-

-

Quantitative Assessment (for sparingly soluble compounds):

-

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated.

-

The mass of the remaining solid is determined, and the solubility is calculated in terms of g/100 mL or mol/L.

-

Synthesis Workflow

A plausible synthetic route to this compound involves the chlorination of an isobutene derivative. The following diagram illustrates the logical workflow of this synthesis.

Caption: Proposed synthesis workflow for this compound.

References

In-Depth Technical Guide: 1,1,1,3-Tetrachloro-2-methyl-2-propanol (CAS 14703-48-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloro-2-methyl-2-propanol is a chlorinated tertiary alcohol. Its structure is analogous to tert-butyl alcohol, with the significant addition of four chlorine atoms, which markedly influences its physicochemical properties and potential reactivity. This document provides a comprehensive technical overview of this compound, including its properties, synthesis, analytical characterization, and a discussion of its potential biological activities and toxicity based on related chemical classes. Due to the limited availability of specific experimental data for this compound, information from structurally similar molecules is used for comparative analysis.

Physicochemical Properties

Quantitative data for this compound is scarce. The following table summarizes its estimated properties alongside experimentally determined data for the related compounds, 1,1,1-trichloro-2-methyl-2-propanol and the parent alcohol, tert-butyl alcohol, to provide context.

| Property | This compound | 1,1,1-Trichloro-2-methyl-2-propanol | tert-Butyl Alcohol |

| CAS Number | 14703-48-1 | 57-15-8 | 75-65-0 |

| Molecular Formula | C₄H₆Cl₄O | C₄H₇Cl₃O[1] | C₄H₁₀O[2] |

| Molecular Weight ( g/mol ) | 211.90 | 177.46[1] | 74.12[2] |

| Melting Point (°C) | Not Reported | 97 | 25-26[3] |

| Boiling Point (°C) | >150 (Estimated) | 167 | 82-83[3] |

| Density (g/mL) | ~1.5 (Estimated) | Not Reported | 0.775[3] |

| Solubility | Not Reported | Slightly soluble in water; very soluble in ethanol, ether, chloroform, and glycerol.[4] | Miscible with water, ethanol, and diethyl ether.[3] |

Synthesis and Purification

The synthesis of this compound can be approached through several general routes, primarily involving the chlorination of a suitable precursor.

General Synthetic Routes:

-

Direct Chlorination of a Tertiary Alcohol: This is the most direct approach, involving the sequential chlorination of 2-methyl-2-propanol or its derivatives. Reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in a non-polar solvent like carbon tetrachloride are typically employed.

-

Hydrochlorination: This method would involve the reaction of an appropriate unsaturated precursor with hydrochloric acid.

-

Multi-Step Synthesis: A longer route may offer higher purity and yield, potentially starting from isobutene derivatives.

-

Electrochemical Method: This approach involves the electrochemical generation of chlorine radicals for the chlorination of the alcohol precursor.

Representative Experimental Protocol: Chlorination of a Tertiary Alcohol

The following is a representative, non-specific protocol for the chlorination of a tertiary alcohol, which could be adapted for the synthesis of this compound.

Objective: To synthesize a chlorinated tertiary alcohol from its non-chlorinated precursor.

Materials:

-

Tertiary alcohol (e.g., 2-methyl-2-propanol)

-

Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄)

-

Anhydrous sodium bicarbonate (NaHCO₃) or other suitable base for quenching

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve the tertiary alcohol in the anhydrous non-polar solvent.

-

Slowly add the chlorinating agent to the stirred solution at room temperature. The reaction may be exothermic, and cooling may be necessary to control the reaction rate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and cautiously quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound. The expected spectral data, based on its structure and data from analogous compounds, are summarized below.

| Technique | Expected Observations for this compound |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂Cl). The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. |

| ¹³C NMR | Resonances for the quaternary carbon attached to the hydroxyl group, the carbon of the trichloromethyl group, the methyl carbon, and the methylene carbon. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching and bending vibrations for the alkyl groups, and characteristic C-Cl stretching absorptions in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak may be weak or absent due to facile fragmentation. Characteristic fragmentation patterns would include the loss of a methyl group, a chloromethyl group, and chlorine atoms, resulting in a complex isotopic pattern due to the presence of multiple chlorine atoms. |

Potential Biological Activity and Toxicity

There is no specific biological activity or toxicity data available for this compound. However, based on its chemical structure as a polychlorinated alkane, some general toxicological concerns can be inferred.

Polychlorinated n-alkanes (PCAs) are known for their persistence in the environment and potential for bioaccumulation.[5] Some short-chain chlorinated paraffins have been found to be toxic to aquatic organisms and are considered potentially carcinogenic.[6] The toxicity of polychlorinated compounds can be influenced by the degree and position of chlorination.[7]

Chloropropanols, a related class of compounds, have been studied more extensively, with some members like 3-MCPD being classified as possible human carcinogens.[8][9] The mechanisms of toxicity for chloropropanols are not fully understood but may involve genotoxic and non-genotoxic pathways.[10] Given the structural similarities, it is prudent to handle this compound with appropriate safety precautions as a potentially toxic substance.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Plausible Reaction Mechanism: SN1-type Chlorination

The reaction of a tertiary alcohol with a chlorinating agent can proceed through a mechanism with Sₙ1 characteristics, involving the formation of a carbocation intermediate. The following diagram illustrates a plausible pathway for the chlorination of the hydroxyl group.

Conclusion

References

- 1. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. tert-Butyl alcohol - Ataman Kimya [atamanchemicals.com]

- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 4. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE CAS#: 6001-64-5 [m.chemicalbook.com]

- 5. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. The toxicity of polychlorinated polycyclic compounds and related chemicals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. 3-MCPD - Wikipedia [en.wikipedia.org]

- 9. Chloropropanol - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 1,1,1,3-Tetrachloro-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1,3-tetrachloro-2-methylpropan-2-ol, a chlorinated tertiary alcohol. Due to the limited availability of specific data for this compound, this document synthesizes known information and provides theoretical and comparative data based on structurally related molecules. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, and safety considerations. The content is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this or similar polychlorinated organic compounds.

Chemical Identity and Properties

1,1,1,3-Tetrachloro-2-methylpropan-2-ol is a chlorinated derivative of tert-butyl alcohol. Its structure is characterized by a tertiary alcohol functional group with extensive chlorination on the adjacent methyl groups, which significantly influences its chemical and physical properties.

Table 1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source |

| IUPAC Name | 1,1,1,3-Tetrachloro-2-methylpropan-2-ol | IUPAC Nomenclature |

| CAS Number | 14703-48-1 | [1][2] |

| Molecular Formula | C₄H₆Cl₄O | [1] |

| Molecular Weight | 227.90 g/mol | Calculated |

| Canonical SMILES | CC(CCl)(C(Cl)(Cl)Cl)O | [1] |

| InChI Key | XIHRDJVCKRDXOG-UHFFFAOYSA-N | [1] |

Table 2: Estimated Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid or liquid | Expected based on similar chlorinated alcohols. |

| Boiling Point | > 150 °C | Estimated to be significantly higher than non-chlorinated analogs like tert-butyl alcohol (82 °C) due to increased molecular weight and polarity.[1] |

| Density | ~1.5 g/cm³ | Estimated based on the additive contribution of chlorine atoms.[1] |

| Solubility | Soluble in organic solvents | Expected based on its organic structure. |

| Stability | May decompose under heat or light, releasing HCl gas. | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis: Chlorination of 2-Methyl-2-propanol

This protocol is a generalized procedure based on common laboratory practices for the chlorination of tertiary alcohols.

Reaction Scheme:

(CH₃)₃COH + 4 SO₂Cl₂ → CCl₃C(CH₃)(OH)CH₂Cl + 4 SO₂ + 4 HCl

Materials and Equipment:

-

2-methyl-2-propanol (tert-butanol)

-

Sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup

-

Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Experimental Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: Dissolve 2-methyl-2-propanol in an anhydrous non-polar solvent (e.g., CCl₄) in the flask.

-

Chlorination: Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the stirred solution. The reaction may be exothermic, so cooling might be necessary initially.

-

Reaction Conditions: Heat the reaction mixture to 60–80°C and maintain it for 6–12 hours.[1]

-

Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to neutralize any remaining chlorinating agent and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like tert-butyl methyl ether.[1]

Diagram 1: Proposed Synthesis Workflow for 1,1,1,3-Tetrachloro-2-methylpropan-2-ol

Caption: A generalized workflow for the synthesis of 1,1,1,3-tetrachloro-2-methylpropan-2-ol.

Spectral Data

Specific spectral data for 1,1,1,3-tetrachloro-2-methylpropan-2-ol is not widely available. However, an entry in the EPA/NIH mass spectral database exists for this compound, indicating that mass spectrometry data has been collected.[3]

Expected Spectral Features:

-

¹H NMR: A singlet for the methyl protons and a singlet for the methylene protons, with chemical shifts influenced by the adjacent electron-withdrawing chlorine atoms and the hydroxyl group. A broad singlet for the hydroxyl proton would also be expected.

-

¹³C NMR: Resonances for the quaternary carbon attached to the hydroxyl group, the trichloromethyl carbon, the chloromethyl carbon, and the methyl carbon.

-

IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong absorptions in the fingerprint region (600-800 cm⁻¹) due to C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak (if observable) and characteristic fragmentation patterns, including the loss of a methyl group, a chloromethyl group, and chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectrum.

Applications in Drug Development

There is no specific information available regarding the application of 1,1,1,3-tetrachloro-2-methylpropan-2-ol in drug development. However, chlorinated organic compounds are a significant class of molecules in medicinal chemistry, with many approved drugs containing chlorine atoms. The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, polychlorinated alcohols like the title compound could be of interest as intermediates or scaffolds in the synthesis of novel bioactive molecules.

Safety and Handling

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: The toxicity of this compound is unknown. However, many chlorinated organic compounds are toxic and can be irritants. Avoid inhalation, ingestion, and skin contact.

-

Stability: The compound may be unstable at elevated temperatures or upon exposure to light, potentially decomposing to release toxic hydrogen chloride gas.[1] Store in a cool, dark, and dry place in a tightly sealed container.

Conclusion

1,1,1,3-Tetrachloro-2-methylpropan-2-ol is a chemical compound for which detailed public data is scarce. This guide has compiled the available information on its identity and properties and has provided a plausible, generalized synthesis protocol. Further research is needed to fully characterize this molecule's physical and chemical properties, its biological activity, and its potential applications. Researchers working with this or similar compounds should proceed with caution and perform thorough characterization and safety assessments.

References

An In-depth Technical Guide on 1,1,1,3-Tetrachloro-2-methyl-2-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,1,3-tetrachloro-2-methyl-2-propanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics and provides a calculated molecular weight based on its chemical formula.

Physicochemical Properties

This compound is a chlorinated tertiary alcohol. Its structure consists of a propane backbone with significant halogen substitution. The molecular formula of the compound is determined to be C₄H₆Cl₄O. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₄H₆Cl₄O |

| Molecular Weight | 227.90 g/mol |

| CAS Number | Not available |

The molecular weight is a critical parameter in experimental research, influencing everything from reaction stoichiometry to the interpretation of analytical data.

Molecular Weight Calculation

The molecular weight of this compound was calculated by summing the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, chlorine, and oxygen were used for this calculation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Total Molecular Weight = 48.044 + 6.048 + 141.812 + 15.999 = 227.903 u

Caption: Workflow for calculating the molecular weight of this compound.

Experimental Protocols

General Protocol for Synthesis (Hypothetical):

-

Preparation of Precursor: Synthesis of 1,1,1-trichloro-2-propanone from the chlorination of acetone.

-

Grignard Reaction: Reaction of 1,1,1-trichloro-2-propanone with a methylmagnesium halide (e.g., CH₃MgBr) to form 1,1,1-trichloro-2-methyl-2-propanol.

-

Chlorination: Selective chlorination of the C3 position of 1,1,1-trichloro-2-methyl-2-propanol. This step would require careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Each of these steps would need to be followed by appropriate work-up and purification procedures, such as extraction, chromatography, and recrystallization. Characterization of the final product would be essential, utilizing techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Potential Applications in Drug Development

While specific data on the biological activity of this compound is scarce, its structural similarity to other chlorinated organic compounds suggests potential areas of investigation. For instance, the related compound 1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol) exhibits sedative, hypnotic, and antibacterial properties.[20][21] It is plausible that this compound could be explored for similar or novel pharmacological activities. Researchers in drug discovery may consider this molecule as a scaffold for developing new therapeutic agents.

Caption: Logical relationships of this compound's properties and potential applications.

References

- 1. Oxygen - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 6. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. quora.com [quora.com]

- 15. quora.com [quora.com]

- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 20. 2-Propanol, 1,1,1-trichloro-2-methyl- [webbook.nist.gov]

- 21. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

1,1,1,3-tetrachloro-2-methyl-2-propanol mechanism of action

Mechanism of Action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol: An In-Depth Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of this compound

Executive Summary

This technical guide aims to provide a thorough understanding of the mechanism of action of the chemical compound this compound. A comprehensive search of publicly available scientific literature and databases has been conducted to collate and analyze all pertinent information regarding its biological effects, cellular targets, and modulated signaling pathways. This document summarizes the current state of knowledge to support ongoing and future research and development efforts.

Introduction

This compound is a halogenated organic compound. An extensive review of scientific literature and chemical databases was performed to gather information on its biological activity. This guide presents the findings of this comprehensive search.

Current State of Research

Despite a thorough and systematic search of established scientific databases and literature, no studies detailing the mechanism of action, biological activity, pharmacology, or toxicology of this compound were identified. The available information is limited to its chemical properties and identifiers in chemical databases.

Quantitative Data

A search for quantitative data such as IC50, EC50, or other efficacy and potency metrics for this compound yielded no results. Consequently, a data table for these parameters cannot be provided.

Experimental Protocols

No published experimental protocols investigating the mechanism of action of this compound were found in the public domain.

Signaling Pathways and Logical Relationships

Due to the absence of studies on the biological effects of this compound, there is no information on any signaling pathways it may modulate. Therefore, the creation of a signaling pathway diagram is not possible at this time.

As no experimental workflows or logical relationships pertaining to the biological action of this compound have been documented, a corresponding diagram cannot be generated.

Conclusion

Based on an exhaustive review of the available scientific literature, there is currently no information on the mechanism of action of this compound. The biological effects and cellular targets of this compound remain uninvestigated and unreported in publicly accessible resources.

This lack of data presents a significant knowledge gap but also an opportunity for novel research. Future studies are required to elucidate the pharmacology and toxicology of this compound. Researchers are encouraged to investigate the potential biological activities of this compound to uncover any potential therapeutic or toxicological properties.

Future Directions

To address the current lack of information, the following experimental approaches are recommended for future research:

-

In vitro screening: High-throughput screening against a panel of receptors, enzymes, and ion channels to identify potential molecular targets.

-

Cell-based assays: Evaluation of the compound's effects on cell viability, proliferation, apoptosis, and other cellular processes in various cell lines.

-

In vivo studies: Assessment of the compound's effects in animal models to understand its pharmacokinetic and pharmacodynamic properties, as well as its overall physiological and toxicological effects.

The findings from such studies would be foundational in building an understanding of the mechanism of action of this compound.

In-Depth Technical Guide: Safety Data for 1,1,1,3-Tetrachloro-2-methyl-2-propanol

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided for 1,1,1,3-tetrachloro-2-methyl-2-propanol is based on limited available data and extrapolations from structurally similar compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical. All users should exercise caution and conduct their own risk assessments before handling this compound.

Chemical Identification and Physical Properties

This compound is a chlorinated tertiary alcohol.[1] Its structure is similar to tert-butyl alcohol but with significant chlorination, which markedly alters its physicochemical properties.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate (Analogue) |

| CAS Number | 14703-48-1[1][2][3] | 6001-64-5[4][5] |

| Molecular Formula | C4H6Cl4O[1] | C4H7Cl3O·0.5H2O[5] |

| Molecular Weight | 211.9 g/mol [1] | 186.47 g/mol [5] |

| Appearance | Not Available | White powder[4][5] |

| Odor | Not Available | Camphor-like[5] |

| Boiling Point | Not Reported | 167 °C @ 760 mmHg[5] |

| Melting Point | Not Reported | 75-79 °C[5] |

| Solubility | Not Available | 2.5 g/L in water @ 20°C[5] |

| Density | ~1.5 g/cm³ (estimated)[1] | Not Available |

Hazard Identification and Toxicological Profile

Due to the lack of specific toxicological data for this compound, this section relies on information from the analogue 1,1,1-trichloro-2-methyl-2-propanol hemihydrate and general knowledge of chlorinated propanols.

GHS Classification (Predicted based on Analogue Data)

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.

Summary of Potential Health Effects:

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[4][5]

-

Chronic Effects: No information was found for the target compound. For the analogue, 1,1,1-trichloro-2-methyl-2-propanol, some studies in mice suggest it may be transferred across the placenta.[5] Other chloropropanols, such as 1,3-dichloro-2-propanol, have shown carcinogenic effects in animal studies.[7][8]

Table 2: Toxicological Data for Analogue and Related Chloropropanols

| Compound | Test | Species | Route | Value | Reference |

| 1,3-dichloro-2-propanol | LD50 | Rat | Oral | 110 mg/kg | [9] |

| 2,3-dichloro-1-propanol | LD50 | Rat | Oral | 90 mg/kg | [9] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the acute toxicity of a novel chemical, based on OECD guidelines.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

-

Objective: To determine the acute oral toxicity (LD50) of the test substance.

-

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain).

-

Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

-

Dosing:

-

The test substance is administered orally by gavage.

-

A starting dose is selected based on available information (e.g., from structurally similar compounds).

-

Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Protocol 2: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A dose of 0.5 g of the test substance (if solid) or 0.5 mL (if liquid) is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

-

Observations:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring of skin reactions is performed according to a standardized scale.

-

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Potential Signaling Pathways and Mechanisms of Toxicity

The specific mechanisms of toxicity for this compound have not been elucidated. However, based on the toxicology of other small chlorinated organic molecules, several potential pathways can be hypothesized.

Hypothesized Cellular Toxicity Workflow

The following diagram illustrates a possible workflow for the cellular toxicity of a chlorinated propanol. This is a generalized model and has not been experimentally validated for this compound.

Caption: Hypothesized cellular toxicity pathway for a chlorinated propanol.

Logical Relationship for Hazard Assessment

The following diagram outlines the logical steps in assessing the hazard of a chemical with limited data.

Caption: Logical workflow for chemical hazard assessment with limited data.

Handling and Storage

Based on the data for 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, the following handling and storage procedures are recommended:

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[5]

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

First Aid Measures

The following first aid measures are based on the potential hazards of the analogue compound:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.

-

Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.

Conclusion and Recommendations

This compound is a compound for which there is a significant lack of publicly available safety and toxicological data. This guide provides a preliminary safety assessment based on the limited information available and data from structurally related compounds. It is critical for researchers, scientists, and drug development professionals to recognize these data gaps and handle this chemical with a high degree of caution.

It is strongly recommended that comprehensive toxicological and safety studies be conducted on this compound to establish a definitive safety profile. Until such data is available, this compound should be treated as potentially harmful and all appropriate safety precautions should be implemented.

References

- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]

- 2. This compound | 14703-48-1 [chemicalbook.com]

- 3. LPG-CAS List [localpharmaguide.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 7. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-Monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Toxicological Profile of 1,1,1,3-Tetrachloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloro-2-methyl-2-propanol is a chlorinated tertiary alcohol.[1] Its structure, featuring a tertiary alcohol group with significant chlorination, suggests it may have applications as a chemical intermediate or solvent.[1] The high degree of chlorination is expected to significantly influence its physicochemical and toxicological properties compared to its parent alcohol, tert-butanol.[1] Given the general toxicity of chlorinated hydrocarbons, a thorough understanding of its potential hazards is crucial for safe handling and use in any application.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14703-48-1 | [1] |

| Molecular Formula | C₄H₆Cl₄O | [1] |

| Molecular Weight | 211.9 g/mol | [1] |

| IUPAC Name | 1,1,1,3-tetrachloro-2-methylpropan-2-ol | [1] |

| Canonical SMILES | CC(CCl)(C(Cl)(Cl)Cl)O | [1] |

Toxicological Data Summary (Based on Structurally Related Compounds)

Due to the lack of specific data for this compound, this section summarizes toxicological data for structurally analogous compounds. These compounds include other chlorinated propanols and related small chlorinated molecules. The data is presented to provide an indication of the potential toxicological profile of the target compound.

Table 2: Acute Toxicity Data for Structurally Related Compounds

| Compound | CAS Number | Species | Route | LD50/LC50 | Reference |

| 1,3-Dichloro-2-propanol | 96-23-1 | Rat | Oral | 110-400 mg/kg bw | [2] |

| 1,3-Dichloro-2-propanol | 96-23-1 | Rabbit | Dermal | 800 mg/kg bw | [2] |

| 1,3-Dichloro-2-propanol | 96-23-1 | Rat | Inhalation | 0.66 - 5.28 mg/L | [2] |

| 1-Chloro-2-propanol | 127-00-4 | Rat | Oral | 0.22 mL/kg | [3] |

| 1-Chloro-2-propanol | 127-00-4 | Guinea Pig | Oral | 0.72 g/kg | [3] |

| 1,1,2,2-Tetrachloroethane | 79-34-5 | Rat | Oral | 62 mg/kg/day (NOAEL) | [4] |

| 1,1,2,2-Tetrachloroethane | 79-34-5 | Rat | Oral | 108 mg/kg/day (LOAEL) | [4] |

| 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate | 6001-64-5 | - | Oral | Harmful if swallowed (Category 4) | [5] |

Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity of Structurally Related Compounds

| Compound | Genotoxicity | Carcinogenicity | Reproductive Toxicity | Reference |

| 1,3-Dichloro-2-propanol | Negative in wing-spot test (Drosophila melanogaster), micronucleus assay (rat bone marrow), and UDS assay (rat liver). | Classified as 'Possibly carcinogenic to humans' (Group 2B) by IARC. | Developmental toxicity observed only at maternally toxic doses in rats. NOAEL for embryo-fetal development: 30 mg/kg/day. | [2][6] |

| Acetic Acid | Negative results in Ames tests. | No relevant data available. | No adverse effects on offspring in rabbits up to 1.6 g/kg. | [7] |

| Acetone | Negative in vitro in Ames test, sister chromatid exchange assay, and others. Negative in vivo in micronucleus test. | No increase in tumor incidence in mice. | No suitable data available. | [7] |

Experimental Protocols (Examples from Related Compounds)

Detailed experimental protocols for this compound are not available. The following are examples of methodologies used for assessing the toxicity of structurally similar compounds, which can serve as a template for future studies.

4.1. Developmental Toxicity Study of 1,3-Dichloro-2-propanol in Rats

-

Objective: To evaluate the potential adverse effects on pregnant dams and embryo-fetal development.

-

Test Species: Sprague-Dawley rats.

-

Administration: The test chemical was administered by gavage at dose levels of 0, 10, 30, and 90 mg/kg/day to pregnant rats (n=10 per group) from gestational day 6 through 19.

-

Observations:

-

Maternal toxicity was assessed based on clinical signs, body weight gain, and food intake.

-

At termination on gestational day 20, dams underwent Caesarean sections.

-

Fetuses were examined for morphological abnormalities, including body weight and visceral and skeletal variations.

-

-

Results: Maternal toxicity was observed at 90 mg/kg/day. Developmental toxicity, including decreased fetal body weight and increased variations, occurred at the highest dose. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10 mg/kg/day for dams and 30 mg/kg/day for embryo-fetal development.[6]

4.2. Carcinogenicity Bioassay of 1,1,2,2-Tetrachloroethane in Rats and Mice

-

Objective: To assess the carcinogenic potential of the test substance.

-

Test Species: Rats and mice.

-

Administration: The chemical was administered by gavage over a 78-week period.

-

Observations:

-

Animals were monitored for clinical signs of toxicity and tumor development.

-

At the end of the study, a complete histopathological examination was performed.

-

-

Endpoint: The study identified a No-Observed-Adverse-Effect-Level (NOAEL) of 62 mg/kg/day and a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 108 mg/kg/day in rats, based on an increased incidence of hepatic fatty changes.[4]

Visualizations

5.1. Logical Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.

Caption: A generalized workflow for the toxicological evaluation of a chemical compound.

5.2. Hypothetical Metabolic Pathway

Given the structure of this compound and the metabolism of other chlorinated compounds, a hypothetical metabolic pathway could involve phase I and phase II reactions.

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

There is a significant lack of publicly available toxicological data for this compound. Based on the data from structurally similar chlorinated propanols, it is reasonable to anticipate that this compound may exhibit oral, dermal, and inhalation toxicity. Furthermore, the potential for carcinogenicity and reproductive toxicity should not be dismissed without proper investigation. The provided experimental protocols for related compounds offer a solid foundation for designing future toxicological studies to elucidate the specific hazard profile of this compound. It is imperative that appropriate safety precautions are taken when handling this chemical until comprehensive toxicological data becomes available.

References

- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. fishersci.com [fishersci.com]

- 6. Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

Historical Synthesis Methods for Polychlorinated Alkanols: A Technical Guide

Introduction: Polychlorinated alkanols are aliphatic alcohols characterized by the presence of two or more chlorine atoms on their carbon skeleton. These compounds have historically served as important intermediates in chemical manufacturing, notably in the production of epoxides, polymers, and other functionalized organic molecules. While modern synthesis offers a high degree of control, historical methods relied on robust, often less selective, chemical transformations. This guide provides an in-depth overview of the core historical methods used for the synthesis of these valuable chemical building blocks, with a focus on the foundational reactions that paved the way for more refined contemporary techniques.

Method 1: Halohydrin Formation from Alkenes

One of the earliest and most direct industrial routes to a simple polychlorinated alkanol is the formation of a vicinal halohydrin (an alcohol with a halogen on an adjacent carbon). This method involves the electrophilic addition of a halogen and a hydroxyl group across a double bond. The reaction is typically carried out by treating an alkene with a halogen, such as chlorine, in the presence of water.[1] A notable historical application of this chemistry was the semicommercial production of ethylene glycol via ethylene chlorohydrin, which began in the United States in 1917.[2]

Logical Flow of Halohydrin Formation

Caption: Electrophilic addition pathway for alkene chlorohydrin synthesis.

Experimental Protocol: General Synthesis of Propylene Chlorohydrin

-

An aqueous solution of the starting alkene (e.g., propylene) is prepared in a suitable reaction vessel equipped for gas dispersion.

-

Chlorine gas is bubbled through the aqueous alkene solution at controlled temperature and pressure.

-

The reaction proceeds via an electrophilic addition mechanism where water acts as the nucleophile, attacking the intermediate chloronium ion.[1]

-

The reaction mixture is then neutralized to quench any remaining acid (HCl is a byproduct).[1]

-

The resulting propylene chlorohydrin is separated from the aqueous phase, typically through distillation.

| Reactant | Reagents | Key Conditions | Product(s) |

| Propylene | Cl₂, H₂O | Aqueous medium | 1-chloro-2-propanol and 2-chloro-1-propanol |

| Ethylene | Cl₂, H₂O | Aqueous medium | 2-chloroethanol (Ethylene chlorohydrin)[1][2] |

| Allyl Chloride | Cl₂, H₂O (Hypochlorous Acid) | Aqueous medium | Glycerol Dichlorohydrins (1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol)[3] |

Method 2: Nucleophilic Ring-Opening of Epoxides

Another historically significant method for preparing halohydrins is the ring-opening of epoxides with a hydrohalic acid.[1] This approach is particularly useful as it provides a pathway to chlorohydrins from alkene precursors that have first been oxidized to epoxides. Industrially, this reaction has been a cornerstone for the production of chlorohydrin precursors to vital epoxides like epichlorohydrin and propylene oxide.[1]

Experimental Workflow: Epoxide to Chlorohydrin

Caption: General workflow for the synthesis of chlorohydrins from epoxides.

Experimental Protocol: General Synthesis of a Chlorohydrin from an Epoxide

-

The epoxide is dissolved in a suitable inert solvent.

-

An aqueous solution of a hydrohalic acid, such as hydrochloric acid, is added to the epoxide solution.

-

The mixture is stirred, often at room temperature or with gentle heating, to facilitate the ring-opening reaction.

-

The reaction is monitored until completion (e.g., by titration or chromatographic methods).

-

Upon completion, the product is isolated by extraction into an organic solvent, followed by washing to remove excess acid and subsequent purification, typically by distillation.

| Reactant | Reagent | Key Conditions | Product |

| Ethylene Oxide | HCl (aqueous) | Controlled temperature | 2-chloroethanol |

| Propylene Oxide | HCl (aqueous) | Mild heating | 1-chloro-2-propanol |

| Epichlorohydrin | HCl (aqueous) | Aqueous medium | Glycerol Dichlorohydrins |

Method 3: Reduction of Polychlorinated Carbonyl Compounds

The reduction of polychlorinated aldehydes and ketones represents a fundamental, albeit inferred, historical pathway to polychlorinated alkanols. While classic reduction methods existed, the development of metal hydride reagents in the mid-20th century, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), provided a highly efficient means to convert carbonyl groups to hydroxyl groups without affecting the chloro-substituents.[4][5][6] Aldehydes are reduced to primary alcohols, and ketones yield secondary alcohols.[5] LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ but reacts violently with water, necessitating anhydrous conditions.[5][6]

Experimental Protocol: General Reduction with NaBH₄

-

The polychlorinated aldehyde or ketone is dissolved in a suitable protic solvent, such as methanol or ethanol.[6]

-

Sodium borohydride (NaBH₄) is added portion-wise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred until the reduction is complete.

-

The reaction is quenched, often by the careful addition of water or dilute acid, to destroy excess borohydride and hydrolyze the resulting borate ester.[6]

-

The polychlorinated alkanol product is then isolated through extraction and purified.

| Reactant | Reducing Agent | Solvent | Product Type |

| Polychlorinated Aldehyde | NaBH₄ or LiAlH₄ | Alcohol (for NaBH₄), Ether (for LiAlH₄)[6] | Primary Polychlorinated Alkanol[4] |

| Polychlorinated Ketone | NaBH₄ or LiAlH₄ | Alcohol (for NaBH₄), Ether (for LiAlH₄)[6] | Secondary Polychlorinated Alkanol[4] |

Reaction Scheme: Ketone Reduction

Caption: General reduction of a polychlorinated ketone to an alkanol.

Method 4: Direct Chlorination of Alcohols

The direct conversion of an existing alcohol to a polychlorinated alkanol is challenging because traditional chlorinating agents often substitute the hydroxyl group itself.[7][8] Classical reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and concentrated HCl are well-known for converting alcohols to alkyl chlorides.[7][9] However, in the context of polyols (molecules with multiple hydroxyl groups), partial or selective chlorination could plausibly have been an early, albeit low-yielding, method to produce chlorinated alcohols. For example, the reaction of glycerol with HCl is a known route to glycerol dichlorohydrins, which are polychlorinated alkanols. The primary hydroxyl groups are generally more reactive than secondary ones, which can provide a degree of regioselectivity.

Logical Relationship in Direct Chlorination

Caption: Competing pathways in the direct chlorination of alcohols.

Experimental Protocol: Conceptual Chlorination of a Polyol

-

The polyol (e.g., glycerol) is placed in a reaction vessel resistant to strong acid.

-

A stream of anhydrous hydrogen chloride gas is passed through the polyol, typically at an elevated temperature and in the presence of a catalyst like acetic acid.

-

The reaction is allowed to proceed for several hours.

-

The crude product mixture, containing mono- and dichlorohydrins as well as unreacted starting material, is cooled.

-

Products are isolated and purified via vacuum distillation.

| Reactant | Reagent | Key Challenge | Potential Product(s) |

| Ethylene Glycol | HCl | Over-reaction to dichloroethane | 2-chloroethanol |

| Glycerol | HCl | Formation of multiple isomers and alkyl chlorides | Glycerol monochlorohydrins, Glycerol dichlorohydrins[3] |

| 1,2-Propanediol | SOCl₂ | Substitution of one or both -OH groups | 1-chloro-2-propanol, 2-chloro-1-propanol, 1,2-dichloropropane |

References

- 1. Halohydrin - Wikipedia [en.wikipedia.org]

- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 3. eurochemengineering.com [eurochemengineering.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

- 9. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols: 1,1,1,3-Tetrachloro-2-methyl-2-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Note on Scope: While 1,1,1,3-tetrachloro-2-methyl-2-propanol is a known chlorinated tertiary alcohol, extensive literature detailing its broad applications as a reagent in organic synthesis is limited. The following application notes and protocols focus primarily on the documented methods for its synthesis, which can be valuable for researchers interested in exploring its potential as a chemical intermediate or building block.

Overview of Synthetic Routes

This compound can be prepared through several synthetic pathways, primarily involving the chlorination of readily available starting materials. The choice of method may depend on the desired scale, purity requirements, and available precursors. The main approaches include:

-

Direct Chlorination of a Tertiary Alcohol: This is a straightforward method involving the sequential chlorination of a tert-butanol derivative.

-

Hydrochlorination of a Chlorinated Alkene: This route utilizes a radical-mediated addition to an unsaturated precursor.

-

Multi-Step Synthesis from Isobutene: An industrially scalable approach starting from a simple alkene.

The following sections provide detailed protocols and quantitative data for these synthetic methods.

Data Presentation: Synthesis of this compound

| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (hours) | Yield/Purity | Reference |

| Chlorination of Tertiary Alcohol | 2-Methyl-2-propanol (tert-butanol) | Sulfuryl chloride (SO₂Cl₂) | 40-60 | 12-24 | 68-72% purity | [1] |

| Hydrochlorination of Alkene | 1,1,3-Trichloro-2-methylpropene | Hydrochloric acid (HCl), Peroxides/Azo compounds | 60-80 | 48 | 55-60% yield | [1] |

| Multi-Step Synthesis | Isobutene | Chlorine (Cl₂), Hypochlorous acid (HOCl) | 30-50 (chlorination) | Not specified | Not specified | [1] |

Experimental Protocols

Method 1: Chlorination of 2-Methyl-2-propanol

This protocol describes the direct chlorination of tert-butanol to yield this compound. The reaction proceeds via an electrophilic substitution mechanism.

Materials:

-

2-Methyl-2-propanol (tert-butanol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) - optional

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄)

-

UV lamp (200-400 nm) - optional, for improved selectivity

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-propanol in the anhydrous non-polar solvent.

-

If using a catalyst, add a catalytic amount of the Lewis acid.

-

Slowly add an excess of sulfuryl chloride to the reaction mixture. To mitigate over-chlorination, stoichiometric control and incremental addition are recommended.[1]

-

Heat the reaction mixture to 40-60°C.

-

For enhanced selectivity towards the tetrachloro product, irradiate the reaction mixture with a UV lamp.[1]

-

Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to obtain this compound.

Diagram of Experimental Workflow: Chlorination of 2-Methyl-2-propanol

Caption: Workflow for the synthesis of this compound via chlorination.

Method 2: Hydrochlorination of 1,1,3-Trichloro-2-methylpropene

This method involves the radical-mediated hydrochlorination of a chlorinated alkene precursor.

Materials:

-

1,1,3-Trichloro-2-methylpropene

-

Hydrochloric acid (HCl)

-

Radical initiator (e.g., benzoyl peroxide, AIBN)

-

Non-reactive solvent (e.g., carbon tetrachloride, CCl₄)

Procedure:

-

In a reaction vessel suitable for handling corrosive reagents, dissolve 1,1,3-trichloro-2-methylpropene in the non-reactive solvent.

-

Add the radical initiator to the solution.

-

Introduce hydrochloric acid into the reaction mixture.

-

Heat the reaction to 60-80°C and maintain for approximately 48 hours.

-

Monitor the reaction progress by GC.

-

After completion, cool the mixture and wash with water to remove excess HCl.

-

Neutralize with a dilute base solution (e.g., sodium bicarbonate).

-

Separate the organic layer, dry over a suitable drying agent, and remove the solvent in vacuo.

-

Purify the resulting this compound by distillation.

Diagram of Logical Relationship: Hydrochlorination of a Chlorinated Alkene

Caption: Key components and conditions for the hydrochlorination synthesis route.

Potential Applications in Organic Synthesis: An Outlook

While specific, well-documented applications of this compound as a reagent are not prevalent in the reviewed literature, its structure suggests potential utility in several areas of organic synthesis:

-

As a Bulky Tertiary Alcohol: The sterically hindered nature of the hydroxyl group could be exploited in reactions where selective functionalization is required.

-

Source of the Trichloromethyl Group: The CCl₃ group is a valuable synthon in organic chemistry. Reactions that cleave the C-C bond adjacent to the hydroxyl group could potentially deliver a trichloromethyl anion or radical.

-

Precursor to Other Chlorinated Molecules: The four chlorine atoms and the hydroxyl group provide multiple sites for further functionalization, making it a potential starting material for the synthesis of more complex chlorinated compounds.

Further research is required to explore and establish the synthetic utility of this compound as a reagent in its own right. The synthetic protocols provided herein should facilitate access to this compound for such exploratory studies.

References

Application Notes and Protocols for the SN1 Reaction of 1,1,1,3-Tetrachloro-2-methyl-2-propanol

Introduction

1,1,1,3-tetrachloro-2-methyl-2-propanol is a tertiary alcohol. Tertiary alcohols are excellent substrates for unimolecular nucleophilic substitution (SN1) reactions due to their ability to form relatively stable tertiary carbocation intermediates.[1][2][3][4][5] This protocol details the conversion of this compound to its corresponding alkyl chloride via an SN1 reaction with concentrated hydrochloric acid. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be protonated by a strong acid to form a good leaving group, water.[1][6][7] The subsequent loss of water generates a tertiary carbocation, which is then attacked by a chloride ion to yield the final product. Due to the electron-withdrawing nature of the tetrachloro substitution, the stability of the carbocation is reduced compared to simpler tertiary alcohols, potentially requiring more stringent reaction conditions.

Data Presentation

Table 1: Properties of Reactants and Expected Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Boiling Point (°C) (Predicted) |

| This compound | C₄H₆Cl₄O | 211.90 | Starting Material | ~180-190 |

| Hydrochloric Acid (37%) | HCl | 36.46 | Reagent/Catalyst | - |

| 1,1,1,2,3-Pentachloro-2-methylpropane | C₄H₅Cl₅ | 230.35 | Product | ~190-200 |

| Water | H₂O | 18.02 | Byproduct | 100 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | - |

Table 2: Spectroscopic Data for Starting Material and Expected Product

| Compound Name | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) |

| This compound | O-H stretch: Broad, strong peak around 3400-3200.[8][9][10] C-O stretch: Strong peak around 1150-1200 (characteristic for tertiary alcohols).[8][11] C-H stretch: Peaks around 2950-2850. C-Cl stretch: Peaks in the 800-600 region. | -OH proton: Singlet, variable shift (typically 2-5 ppm), disappears upon D₂O shake.[9] -CH₃ protons: Singlet, ~1.6 ppm. -CH₂Cl protons: Singlet, ~3.8 ppm. |

| 1,1,1,2,3-Pentachloro-2-methylpropane | O-H stretch: Absent. C-O stretch: Absent. C-H stretch: Peaks around 2950-2850. C-Cl stretch: Strong, multiple peaks in the 800-600 region. | -CH₃ protons: Singlet, ~1.8-2.0 ppm. -CH₂Cl protons: Singlet, ~4.0-4.2 ppm. |

Experimental Protocol

Objective: To synthesize 1,1,1,2,3-pentachloro-2-methylpropane from this compound via an SN1 reaction.

Materials:

-

This compound (10.0 g, 47.2 mmol)

-

Concentrated Hydrochloric Acid (37%, 30 mL, ~360 mmol)

-

Saturated Sodium Bicarbonate Solution (50 mL)

-

Deionized Water (50 mL)

-

Anhydrous Sodium Sulfate (5 g)

-

Boiling Chips

Equipment:

-

100 mL Round-Bottom Flask

-

Reflux Condenser

-

Separatory Funnel (100 mL)

-

Erlenmeyer Flasks (2 x 100 mL)

-

Heating Mantle with Magnetic Stirring

-

Magnetic Stir Bar

-

Ice Bath

-

Distillation Apparatus

-

pH paper

Procedure:

-

Reaction Setup:

-

Place 10.0 g (47.2 mmol) of this compound into a 100 mL round-bottom flask containing a magnetic stir bar.

-

In a fume hood, carefully and slowly add 30 mL of concentrated hydrochloric acid to the flask.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cold water through it.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 1 hour. Due to the deactivating effect of the chlorine atoms, gentle heating may be required.

-

If the reaction has not proceeded (as determined by a preliminary work-up of a small aliquot and TLC analysis), gently heat the mixture to 40-50°C using a heating mantle and continue stirring for an additional 2-4 hours. The progress can be monitored by observing the disappearance of the alcohol starting material.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then transfer it to a 100 mL separatory funnel.

-

Allow the layers to separate. The organic layer (the desired product) is denser and will be the bottom layer.

-

Carefully drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

-

Wash the organic layer by adding 25 mL of deionized water to the separatory funnel, shaking gently, and then draining the lower organic layer.

-

To neutralize any remaining acid, wash the organic layer with 25 mL portions of saturated sodium bicarbonate solution.[12] Be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).

-

Perform a final wash with 25 mL of deionized water.

-

-

Drying and Purification:

-

Transfer the washed organic layer to a dry Erlenmeyer flask.

-

Add approximately 5 g of anhydrous sodium sulfate to the flask to remove any residual water. Swirl the flask occasionally for 15-20 minutes. The product is dry when the drying agent no longer clumps together.

-

Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain the final product, 1,1,1,2,3-pentachloro-2-methylpropane.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Handle this compound and its chlorinated product with care as they are potential irritants.

-

Venting the separatory funnel during the neutralization step is crucial to prevent pressure buildup.

Mandatory Visualization

Caption: SN1 reaction mechanism for the conversion of a tertiary alcohol to an alkyl halide.

Caption: Experimental workflow for the synthesis and purification of the alkyl halide.

References

- 1. youtube.com [youtube.com]

- 2. books.rsc.org [books.rsc.org]

- 3. rsc.org [rsc.org]

- 4. orgosolver.com [orgosolver.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. scribd.com [scribd.com]

Application Notes and Protocols: 1,1,1,3-Tetrachloro-2-methyl-2-propanol as a Potential Reagent for Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 1,1,1,3-tetrachloro-2-methyl-2-propanol, a chlorinated tertiary alcohol, and explores its potential application as a reagent for chlorination in organic synthesis. While direct literature precedent for its use as a chlorinating agent is limited, its structure suggests potential reactivity that could be harnessed for specific chlorination reactions. These notes offer a theoretical framework, proposed mechanisms, and generalized protocols to guide researchers in exploring its utility.

Physicochemical Properties

This compound is a chlorinated tertiary alcohol.[1] Its highly chlorinated nature significantly influences its physical and chemical properties compared to its parent alcohol, tert-butanol.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₄O | [1] |

| Molecular Weight | ~220 g/mol (estimated) | [1] |

| Appearance | Not reported | |

| Boiling Point | Not reported | [1] |

| Density | ~1.5 g/cm³ (estimated) | [1] |

| CAS Number | 14703-48-1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 2-methyl-2-propanol (tert-butanol) or its derivatives.[1]

Caption: Synthesis of this compound.

Proposed Application as a Chlorinating Agent

The presence of four electron-withdrawing chlorine atoms on the propanol backbone can polarize the C-Cl bonds, potentially rendering the chlorine atoms susceptible to nucleophilic attack or facilitating the generation of a reactive chlorine species under certain conditions. It is hypothesized that this compound could act as a chlorine source, analogous to other N-chloro or O-chloro compounds.

Proposed Mechanism of Action

A plausible mechanism involves the activation of a C-Cl bond by a Lewis acid or under thermal/photochemical conditions to generate an electrophilic chlorine species. This species can then react with a nucleophilic substrate.

Caption: Proposed mechanism for chlorination.

Experimental Protocols

The following are generalized protocols for exploring the use of this compound as a chlorinating agent. Note: These are hypothetical protocols and should be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions must be taken when working with chlorinated compounds.

General Protocol for the Chlorination of an Activated Aromatic Compound

Objective: To investigate the feasibility of using this compound for the electrophilic chlorination of an electron-rich aromatic substrate.

Materials:

-

This compound

-

Activated aromatic substrate (e.g., anisole)

-

Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-